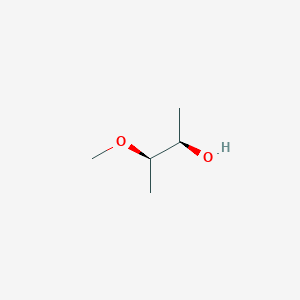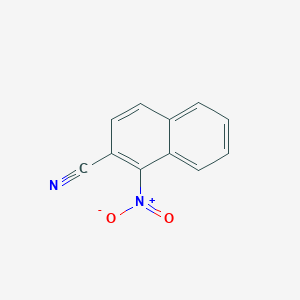![molecular formula C15H16Te B14146730 [(2-Phenylpropyl)tellanyl]benzene CAS No. 88959-00-6](/img/structure/B14146730.png)
[(2-Phenylpropyl)tellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Phenylpropyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with 2-phenylpropylmagnesium bromide, followed by the addition of benzene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylpropyl)tellanyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even elemental tellurium.
Substitution: The tellurium atom can be substituted by other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Tellurium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Phenylpropyl)tellanyl]benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of [(2-Phenylpropyl)tellanyl]benzene involves its interaction with various molecular targets and pathways. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, potentially contributing to its biological effects.
Comparison with Similar Compounds
[(2-Phenylpropyl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Known for its antioxidant properties and potential therapeutic applications.
Tellurium dioxide: Used in the production of glass and ceramics, as well as in chemical synthesis.
Tellurium tetrachloride: A precursor for various organotellurium compounds and used in organic synthesis.
This compound is unique due to its specific structural features and the presence of both a benzene ring and a 2-phenylpropyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88959-00-6 |
|---|---|
Molecular Formula |
C15H16Te |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2-phenylpropyltellanylbenzene |
InChI |
InChI=1S/C15H16Te/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
BRKMKONNFMEZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
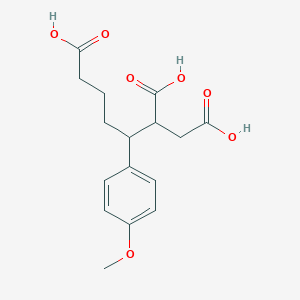
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)

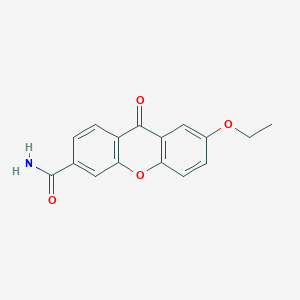
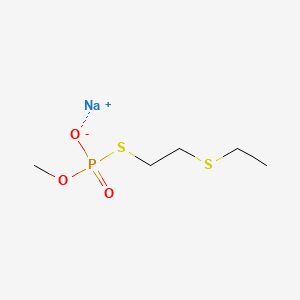
![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)
